Superior Cytotoxicity in Hepatocellular Carcinoma Cells Compared to Cisplatin
ROS-ERS inducer 1 (complex 2c) demonstrates significantly higher anticancer activity against HCC cells than cisplatin. In the primary study, 2c displayed much higher anticancer activities than cisplatin, particularly in HCC cell lines [1]. Quantitative data from independent vendor sources confirm that 2c potently inhibits proliferation of HepG2 cells with an IC50 of 0.33 µM, while literature values for cisplatin in HepG2 cells range from approximately 0.87 µM to over 7 µM depending on experimental conditions [2][3][4].
| Evidence Dimension | In vitro cytotoxicity (IC50) against hepatocellular carcinoma (HepG2) cells |
|---|---|
| Target Compound Data | IC50 = 0.33 µM |
| Comparator Or Baseline | Cisplatin: IC50 values reported as 0.87 ± 0.07 µM [3] and 7.75 µg/mL (~26 µM) [4] in different studies |
| Quantified Difference | Approximately 2.6-fold to >78-fold more potent than cisplatin |
| Conditions | MTT assay, 48-72 hour exposure, HepG2 human hepatocellular carcinoma cell line |
Why This Matters
This potency advantage in HCC cells positions ROS-ERS inducer 1 as a superior chemical probe for studying ICD in liver cancer models, potentially reducing the required dose and minimizing off-target effects.
- [1] Bian M, Fan R, Yang Z, Chen Y, Xu Z, Lu Y, Liu W. Pt(II)-NHC Complex Induces ROS-ERS-Related DAMP Balance to Harness Immunogenic Cell Death in Hepatocellular Carcinoma. J Med Chem. 2022 Feb 10;65(3):1848-1866. View Source
- [2] Bertin Bioreagent. Pt(II)-NHC Complex 2C (CAT N°: 36432) Technical Datasheet. View Source
- [3] Scaria B, Sood S, Raad C, et al. Relationship of Glutathione Concentrations with Cytotoxicity of Cisplatin in Different Cell Lines. Journal of Applied Sciences Research. 2013;9(6):3840-3846. View Source
- [4] Khan N, Sharma S, Sultana S. Amelioration of cisplatin-induced nephrotoxicity by ethanolic extract of Amaranthus spinosus Linn. in rats. International Journal of Pharmacy and Pharmaceutical Sciences. 2012;4(3):662-666. View Source
